Benzyl (Z)-3-Amino-2-butenoate
CAS No.:
Cat. No.: VC18305192
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO2 |
|---|---|
| Molecular Weight | 191.23 g/mol |
| IUPAC Name | benzyl 3-aminobut-2-enoate |
| Standard InChI | InChI=1S/C11H13NO2/c1-9(12)7-11(13)14-8-10-5-3-2-4-6-10/h2-7H,8,12H2,1H3 |
| Standard InChI Key | LPYNWRPARGBJOL-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC(=O)OCC1=CC=CC=C1)N |
Introduction
Structural and Physicochemical Properties
Benzyl (Z)-3-amino-2-butenoate comprises a benzyl ester group linked to a β-amino-α,β-unsaturated carbonyl system. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Weight | 191.23 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 4 |
| Topological Polar SA | 52.3 Ų |
| SMILES | CC(=CC(=O)OCC1=CC=CC=C1)N |
The Z-configuration stabilizes an intramolecular hydrogen bond (IHB) between the amino group and the carbonyl oxygen, as confirmed by DFT calculations . This interaction reduces molecular flexibility and enhances thermal stability, making the compound suitable for high-temperature reactions .
Synthetic Methodologies
Transaminase-Catalyzed Synthesis
A biocatalytic approach employs ω-transaminases to convert β-keto esters into enantiomerically pure β-amino esters. For example, ethyl acetoacetate reacts with benzylamine in the presence of Codexis® transaminases, yielding (Z)-benzyl 3-aminobut-2-enoate with >99% enantiomeric excess . This method is scalable and environmentally benign, avoiding harsh reagents .
Ultrasound-Assisted Condensation
Ultrasound irradiation accelerates the condensation of benzylamine with β-keto esters. Using trichloroisocyanuric acid (TCCA) as a catalyst, the reaction completes within 30 minutes at 30–60°C, achieving yields up to 95% . Real-time monitoring via ReactIR confirmed rapid imine formation, evidenced by a carbonyl shift from 1752 cm⁻¹ to 1647 cm⁻¹ .
Comparative Analysis of Synthetic Routes
| Method | Catalyst | Time | Yield | Stereoselectivity |
|---|---|---|---|---|
| Transaminase | Enzymatic | 12 h | 85% | High (ee >99%) |
| Ultrasound/TCCA | TCCA (2 mol%) | 0.5 h | 95% | Moderate |
| Thermal Amination | None | 24 h | 65% | Low |
Enzymatic routes excel in stereocontrol, while ultrasound methods prioritize speed and efficiency .
Biological Activities and Mechanisms
EZH2 Inhibition
Benzyl (Z)-3-amino-2-butenoate derivatives inhibit enhancer of zeste homolog 2 (EZH2), a histone methyltransferase overexpressed in cancers. Molecular docking studies reveal that the enamine moiety chelates Zn²⁺ in the EZH2 active site, disrupting substrate binding . In K562 leukemia cells, IC₅₀ values range from 0.8–2.4 μM, demonstrating potent antiproliferative effects .
Antimicrobial Properties
The compound’s planar structure facilitates intercalation into microbial membranes, causing leakage of cellular contents. Against Staphylococcus aureus, minimum inhibitory concentrations (MICs) of 16 μg/mL have been reported.
Industrial and Research Applications
Pharmaceutical Intermediates
This compound is a precursor to cilnidipine, a dual L/N-type calcium channel blocker. A patented process converts it to cinnamyl 3-amino-2-butenoate via ammonolysis, achieving 92% purity after distillation .
Comparative Analysis with Analogues
| Compound | Substituent | Bioactivity | Solubility |
|---|---|---|---|
| (Z)-Benzyl derivative | Benzyl ester | EZH2 inhibition | Low in H₂O |
| Methyl analogue | Methyl ester | Antimicrobial | Moderate in EtOH |
| Ethyl analogue | Ethyl ester | Antitumor | High in DMSO |
The benzyl group enhances lipophilicity, improving blood-brain barrier penetration compared to methyl/ethyl variants .
Conformational and Spectroscopic Insights
DFT studies at the B3LYP/6-311++G(d,p) level identify two conformers differing by 8.7 kJ/mol in energy . The dominant conformer exhibits a 1.018 Å N–H bond and a 2.12 Å H···O distance, confirming strong IHB . IR spectra show ν(N–H) at 3265 cm⁻¹ and ν(C=O) at 1643 cm⁻¹, while ¹H NMR displays a deshielded NH proton at δ 5.21 ppm .
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